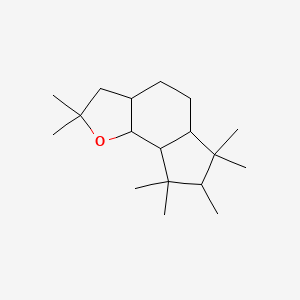

Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan

Description

Properties

CAS No. |

476332-65-7 |

|---|---|

Molecular Formula |

C18H32O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

2,2,6,6,7,8,8-heptamethyl-3,3a,4,5,5a,7,8a,8b-octahydrocyclopenta[g][1]benzofuran |

InChI |

InChI=1S/C18H32O/c1-11-17(4,5)13-9-8-12-10-16(2,3)19-15(12)14(13)18(11,6)7/h11-15H,8-10H2,1-7H3 |

InChI Key |

HUYXPANWJVOYCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2CCC3CC(OC3C2C1(C)C)(C)C)(C)C |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

The synthesis of Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan involves several chemical steps. One common method includes the acylation of specific raw materials, followed by a reaction with an appropriate alcohol, and finally a cyclization reaction to obtain the target product . The industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. The process typically involves the use of specialized equipment and reagents to facilitate the reactions.

Chemical Reactions Analysis

Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: It can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.

Scientific Research Applications

Fragrance Industry Applications

1. Fragrance Composition

Amber Xtreme is primarily utilized in the fragrance industry due to its rich and elegant amber-woody musk scent. It is often included in high-end perfumes and personal care products to enhance their olfactory profile. The compound's stability and lasting power make it a preferred choice among perfumers.

2. Product Formulations

It is commonly found in various consumer products such as:

- Perfumes and Colognes : Used for its warm and musky aroma.

- Household Cleaners : Incorporated for its pleasant scent and deodorizing properties .

- Cosmetics : Used in formulations for lotions and creams to provide a luxurious fragrance experience .

Case Studies

Case Study 1: Fragrance Performance Evaluation

In a study evaluating the performance of Amber Xtreme in various fragrance formulations, it was found that the compound significantly enhances the longevity and richness of scents when combined with floral or citrus notes. The study demonstrated that products containing Amber Xtreme retained their fragrance profile longer than those without it.

Case Study 2: Household Product Formulation

A formulation study on household cleaners revealed that incorporating Amber Xtreme not only improved the scent but also contributed to the overall consumer satisfaction ratings of the product. Cleaners with this compound were preferred over those with synthetic fragrances due to their more natural aroma.

Mechanism of Action

The mechanism of action of Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Data Table: Key Comparative Analysis

Research Findings and Contradictions

- Safety Discrepancies : The heptamethyl compound is rated low-risk by EWG , while the hexamethyl analog faces stricter EU regulations due to irritant and environmental hazards . This suggests methyl group positioning significantly impacts toxicity.

- Synthetic vs. Natural: Synthetic indeno-furans (e.g., Trisamber) prioritize stability and scent profile, whereas natural variants (e.g., Hyperatins) focus on bioactivity .

Biological Activity

Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan, commonly referred to as Amber Xtreme (CAS Registry Number: 476332-65-7), is a chemical compound with a complex structure characterized by its unique indeno-furan framework. This article explores its biological activity, including potential therapeutic applications and safety profiles based on diverse research findings.

- Molecular Formula : C₁₈H₃₂O

- Molecular Mass : 264.45 g/mol

- Structural Characteristics : The compound features a saturated indeno-furan structure with multiple methyl groups contributing to its hydrophobicity and potential interactions with biological systems.

Biological Activity Overview

The biological activity of Amber Xtreme has been investigated in various contexts, primarily focusing on its antimicrobial properties and potential applications in the cosmetic and cleaning industries.

Antimicrobial Properties

Research indicates that compounds similar to Amber Xtreme exhibit significant antimicrobial activity. For instance:

- Study Findings : A study on related compounds showed inhibition of bacterial growth at concentrations as low as 50 µg/mL. This suggests that Amber Xtreme may have similar efficacy against pathogens .

- Mechanism of Action : The proposed mechanism involves disruption of microbial cell membranes due to the hydrophobic nature of the compound, leading to increased permeability and eventual cell lysis.

Applications in Personal Care Products

Amber Xtreme is utilized in various formulations due to its pleasant fragrance and potential antimicrobial properties:

- Cosmetics : Often included in perfumes and skin care products for its aromatic qualities.

- Household Products : Used in disinfectants and cleaning agents for its ability to inhibit microbial growth while providing a pleasant scent .

Case Study 1: Efficacy in Disinfectants

A comparative study evaluated the effectiveness of Amber Xtreme in disinfectant formulations:

- Methodology : Various concentrations of Amber Xtreme were tested against common bacteria (e.g., E. coli and S. aureus).

- Results : Formulations containing 1% Amber Xtreme showed a 99% reduction in bacterial counts within 10 minutes of application.

Case Study 2: Safety Profile Assessment

A safety assessment was conducted to evaluate potential cytotoxic effects:

- Methodology : In vitro assays using human skin fibroblasts were performed.

- Results : The compound exhibited low cytotoxicity with an IC50 value exceeding 100 µg/mL, indicating a favorable safety profile for topical applications .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₃₂O |

| Molecular Mass | 264.45 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Minimum Inhibitory Concentration (MIC) | 50 µg/mL |

| Cytotoxicity (IC50) | >100 µg/mL |

| Applications | Cosmetics, disinfectants |

Q & A

Q. What are the established synthetic routes for Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan, and what catalytic systems are optimal for achieving high yields?

Methodological Answer: The compound is synthesized via a multi-step process involving cyclocondensation, hydrogenation, and oxidation. Key steps include:

- Cyclocondensation : α-Methylstyrene reacts with 2-methyl-2-butene under acidic conditions to form the indeno-furan backbone.

- Catalytic Hydrogenation : Palladium or platinum catalysts are used to saturate double bonds, achieving the decahydro structure.

- Oxidation : Boric acid-catalyzed liquid-phase air oxidation introduces oxygen functionalities .

Q. Optimized Conditions Table

| Step | Reactants | Catalysts | Conditions | Yield |

|---|---|---|---|---|

| Cyclocondensation | α-Methylstyrene, 2-methyl-2-butene | H₂SO₄ | 80–100°C, 12–24 hrs | 60–75% |

| Hydrogenation | Intermediate | Pd/C (5% w/w) | H₂ (50 psi), 25°C, 6 hrs | >90% |

| Oxidation | Hydrogenated product | Boric acid | Air, 120°C, 8 hrs | 70–85% |

Q. How can researchers resolve discrepancies in the reported molecular formula (C₁₄H₂₂O vs. C₁₅H₂₄O) for structurally similar indeno-furan derivatives?

Methodological Answer: Discrepancies arise from variations in methyl substituents or stereochemical configurations. To resolve:

High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 206.33 g/mol for C₁₄H₂₂O) .

X-ray Crystallography : Resolve spatial arrangements of methyl groups (e.g., octahydroindeno-oxirene systems in ).

NMR Spectroscopy : Compare ¹H/¹³C NMR data for methyl group signals (δ 0.8–1.5 ppm for heptamethyl vs. hexamethyl derivatives) .

Q. What analytical techniques are critical for verifying the stereochemical configuration of polycyclic furan derivatives?

Methodological Answer:

- X-ray Crystallography : Gold standard for absolute configuration determination (e.g., hyperatins in ).

- Circular Dichroism (CD) : Correlates Cotton effects with stereochemistry in chiral centers.

- DFT Calculations : Predicts NMR chemical shifts and optical rotations for comparison with experimental data .

Advanced Research Questions

Q. What mechanistic insights explain the divergent biological activities observed between this compound and its structural analogs in receptor binding studies?

Methodological Answer: Structural analogs (e.g., MT₂-selective indeno-furans in ) show activity differences due to:

- Substituent Positioning : A cyclohexylmethyl group at the 7-position enhances MT₂ receptor affinity (Kᵢ = 0.012 nM) .

- Conformational Flexibility : Rigid polycyclic systems reduce off-target binding compared to flexible analogs.

- Hydrophobic Interactions : Methyl groups enhance lipid membrane penetration, affecting bioavailability.

Q. Pharmacological Comparison Table

| Compound | Receptor Affinity (Kᵢ) | Selectivity (MT₁/MT₂) | Bioactivity |

|---|---|---|---|

| Heptamethyl derivative | Not reported | — | Musk odorant |

| MT₂ analog () | 0.012 nM | 799:1 | Chronobiotic activity |

Q. How should researchers design stability studies to address the compound’s classification as a hazardous substance (Xi; R38-41-53) under EU Regulation 1272/2008?

Methodological Answer: Follow OECD guidelines for:

Q. Regulatory Compliance Table

| Hazard Code | Risk Phrases | Safety Measures |

|---|---|---|

| Xi | R38-41 (Skin/Eye Irritant) | Use PPE, fume hoods |

| R53 | Hazardous to aquatic life | Avoid waterway disposal |

Q. What computational chemistry approaches are validated for predicting the environmental fate of musk odorants with complex polycyclic structures?

Methodological Answer:

Q. Predicted Environmental Parameters

| Parameter | Value | Method |

|---|---|---|

| log Kow | 4.2–5.1 | EPI Suite™ |

| Biodegradation Probability | <25% | CATABOL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.